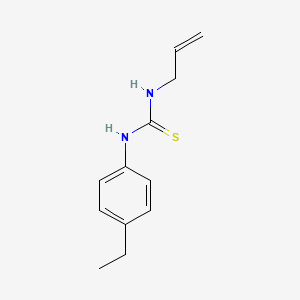

1-Allyl-3-(4-ethylphenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Allyl-3-(4-ethylphenyl)thiourea” is a chemical compound with the CAS Number: 220604-75-1 . It has a molecular weight of 220.34 . The IUPAC name for this compound is N-allyl-N’-(4-ethylphenyl)thiourea .

Synthesis Analysis

The synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea and similar compounds has been carried out by a modified Schotten-Baumann reaction, via nucleophilic substitution reaction of allylthiourea on 4-tertiary-butylbenzoyl chloride . Another method involves the nucleophilic substitution reaction of allylthiourea on 2-chlorobenzoyl chloride .

Molecular Structure Analysis

The molecular structure of “1-Allyl-3-(4-ethylphenyl)thiourea” is represented by the InChI code: 1S/C12H16N2S/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15) .

Physical And Chemical Properties Analysis

“1-Allyl-3-(4-ethylphenyl)thiourea” is a solid at room temperature . It should be stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

Chemistry and Coordination

“1-Allyl-3-(4-ethylphenyl)thiourea” is a type of 1-(acyl/aroyl)-3-(substituted)thioureas, which are privileged architectures that have received remarkable attention of researchers in view of their variable topological aspects, binding modes and broad spectrum promising pharmacological properties . They have been the subject of extensive study in coordination chemistry .

Organic Transformations

Reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds and this is an attractive strategy for synthetic chemists to access heterocyclic cores .

Ion Sensors and Transition Metal Extractors

The presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors . They have been used as ionophores for ion selective electrodes .

Corrosion Inhibitors

1-(Acyl/aroyl)-3-(substituted)thioureas have also emerged as attractive candidates in various fields such as corrosion inhibitors .

Pharmaceuticals

The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress in the current era . They have demonstrated varied biological activities such as antitumor , antiviral , antimicrobial , antiparasitic , insecticidal , herbicidal , pesticidal and fungicidal properties .

Molecular Electronics

1-(Acyl/aroyl)-3-(substituted)thioureas have also been used in the field of molecular electronics .

Safety and Hazards

Zukünftige Richtungen

Thiourea derivatives, including “1-Allyl-3-(4-ethylphenyl)thiourea”, have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . Therefore, future research could focus on exploring these applications further.

Eigenschaften

IUPAC Name |

1-(4-ethylphenyl)-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMIIYCIMBHCGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=S)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-3-(4-ethylphenyl)thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide](/img/structure/B2549030.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2549033.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2549034.png)

![N-(4-chlorophenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549035.png)

![Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate](/img/structure/B2549036.png)

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2549040.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2549044.png)

![2,6-difluoro-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2549046.png)

![6-Methyl-2-[[1-(2-phenylbutanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2549047.png)

![4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2549049.png)